molecular formula C25H25N5O4 B2439826 3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105246-45-4

3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2439826
CAS RN: 1105246-45-4
M. Wt: 459.506
InChI Key: IVWWBEAVHLMVCD-UHFFFAOYSA-N
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Description

The compound “3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It is part of a series of compounds that have been designed based on literature reports of the activity of indoles against various cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another synthesis method involves the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR ( 1 H, 13 C and 77 Se), IR and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry of related compounds have also been reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include Pd-catalyzed C-N cross-coupling . Additionally, the transformation of synthesized compounds into various synthetically important unsymmetrical monoselenides has been achieved by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .

Scientific Research Applications

Anticancer Activity

A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Cell Cycle Arrest

Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Selectivity Between Cancer Cells and Normal Cells

Data obtained revealed that these compounds exhibited good selectivity between cancer cells and normal cells .

Microtubule-Targeting Agents

Microtubule-targeting agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . Several of these agents are either in clinical trials or already approved for clinical use .

Design and Synthesis of Indole-Based Compounds

These compounds have been designed and synthesized based on the structures of antitubulin molecules, to further explore the utility of indoles as anticancer agents .

Structure–Activity Relationship Study

A detailed structure–activity relationship study culminated in the identification of 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Future Directions

The future directions for research on similar compounds include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . The wide spectrum of attractive utilization of these compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides .

properties

IUPAC Name

3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-16-2-4-19-18(10-16)23-24(27-19)25(32)30(14-26-23)13-22(31)29-8-6-28(7-9-29)12-17-3-5-20-21(11-17)34-15-33-20/h2-5,10-11,14,27H,6-9,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWWBEAVHLMVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

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